molecular formula C17H22O3 B1323871 cis-4-(2-Isopropylbenzoyl)cyclohexanecarboxylic acid CAS No. 736136-20-2

cis-4-(2-Isopropylbenzoyl)cyclohexanecarboxylic acid

Cat. No.: B1323871
CAS No.: 736136-20-2
M. Wt: 274.35 g/mol
InChI Key: DMGDRRLSYISNSU-UHFFFAOYSA-N
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Description

cis-4-(2-Isopropylbenzoyl)cyclohexanecarboxylic acid: is a chiral compound that contains a mixture of enantiomers. It is known for its significant applications in various fields, including chemistry, biology, medicine, and industry. The compound has a molecular formula of C17H22O3 and a molecular weight of 274.36 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the synthesis is optimized for yield and purity. The process includes rigorous quality control measures to ensure the consistency of the product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used for quality assessment .

Chemical Reactions Analysis

Types of Reactions: cis-4-(2-Isopropylbenzoyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Scientific Research Applications

cis-4-(2-Isopropylbenzoyl)cyclohexanecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cis-4-(2-Isopropylbenzoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(2-propan-2-ylbenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O3/c1-11(2)14-5-3-4-6-15(14)16(18)12-7-9-13(10-8-12)17(19)20/h3-6,11-13H,7-10H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGDRRLSYISNSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1C(=O)C2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701193936
Record name cis-4-[2-(1-Methylethyl)benzoyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701193936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735270-18-5
Record name cis-4-[2-(1-Methylethyl)benzoyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701193936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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